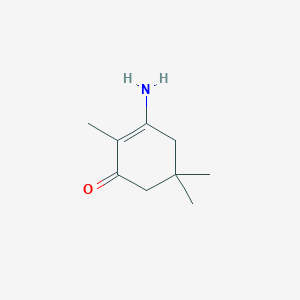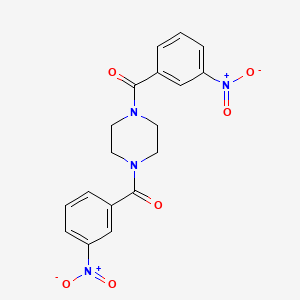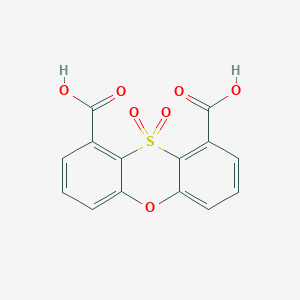
1,9-Dicarboxyphenoxathiin-10,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,9-Dicarboxyphenoxathiin-10,10-dioxide involves several steps. One common synthetic route includes the oxidation of phenoxathiin derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures .
Analyse Des Réactions Chimiques
1,9-Dicarboxyphenoxathiin-10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phenoxathiin derivatives.
Substitution: The carboxyl groups can undergo substitution reactions with nucleophiles to form esters or amides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,9-Dicarboxyphenoxathiin-10,10-dioxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,9-Dicarboxyphenoxathiin-10,10-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
1,9-Dicarboxyphenoxathiin-10,10-dioxide can be compared with other similar compounds such as phenoxathiin-10,10-dioxide and 2-nitrophenoxathiin-10,10-dioxide . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific carboxyl groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
106319-99-7 |
|---|---|
Formule moléculaire |
C14H8O7S |
Poids moléculaire |
320.28 g/mol |
Nom IUPAC |
10,10-dioxophenoxathiine-1,9-dicarboxylic acid |
InChI |
InChI=1S/C14H8O7S/c15-13(16)7-3-1-5-9-11(7)22(19,20)12-8(14(17)18)4-2-6-10(12)21-9/h1-6H,(H,15,16)(H,17,18) |
Clé InChI |
GWAHIADCSFKKFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC3=CC=CC(=C3S2(=O)=O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


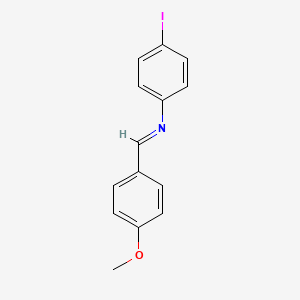

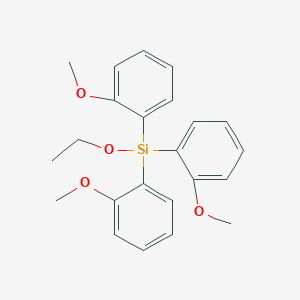
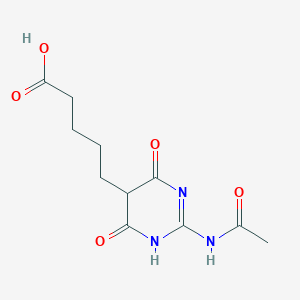
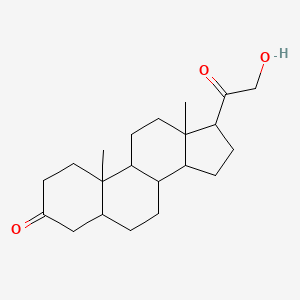
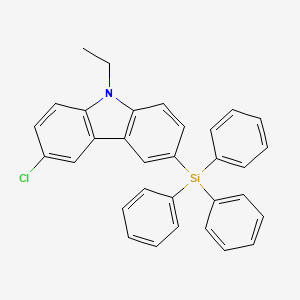
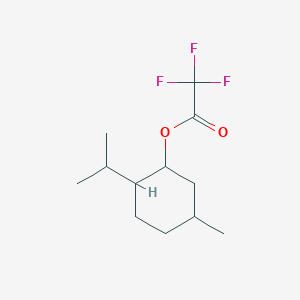
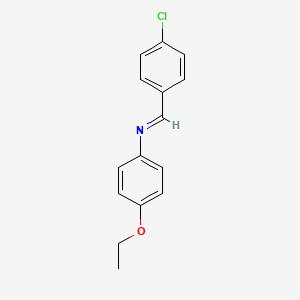
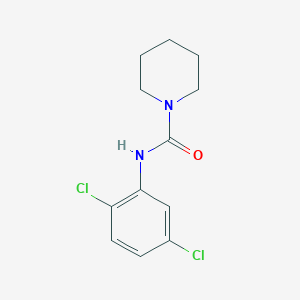
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)

